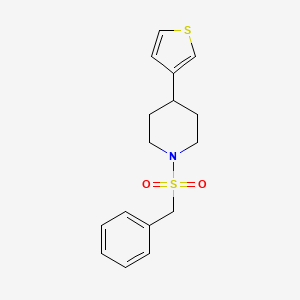

1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

1-benzylsulfonyl-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-21(19,13-14-4-2-1-3-5-14)17-9-6-15(7-10-17)16-8-11-20-12-16/h1-5,8,11-12,15H,6-7,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFOPCDKWKOYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzylsulfonyl group and the thiophene ring. Common synthetic routes include:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Benzylsulfonyl Group: This step often involves the reaction of the piperidine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzylsulfonyl group undergoes hydrolysis and nucleophilic substitution:

Hydrolysis

Under strong alkaline conditions (e.g., KOH in isopropyl alcohol), the sulfonamide bond cleaves to yield 4-(thiophen-3-yl)piperidine and benzylsulfonic acid derivatives . Acidic hydrolysis (e.g., HCl) proceeds more slowly but can generate similar products.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Alkaline hydrolysis | KOH, isopropyl alcohol, 80°C | 4-(Thiophen-3-yl)piperidine + byproducts | ~70% |

| Acidic hydrolysis | HCl (conc.), reflux | Partial decomposition | <30% |

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in reactions with nucleophiles. For example, treatment with sodium methoxide replaces the benzylsulfonyl group with methoxy, forming 4-(thiophen-3-yl)-1-methoxypiperidine.

Piperidine Ring Modifications

The piperidine nitrogen and adjacent carbons participate in alkylation and ring-opening reactions:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (NaH) substitutes the sulfonamide group, forming quaternary ammonium salts .

| Substrate | Reagents | Product | Conditions |

|---|---|---|---|

| 1-(Benzylsulfonyl)piperidine | CH₃I, NaH, DMF | 1-Methyl-4-(thiophen-3-yl)piperidinium iodide | 0°C, 12 hr, 65% yield |

Ring-Opening Reactions

Strong electrophiles (e.g., epoxides) can open the piperidine ring. For instance, reaction with epichlorohydrin under basic conditions yields linear amine derivatives .

Thiophene Functionalization

The thiophene moiety undergoes electrophilic substitution, though steric hindrance from the piperidine ring limits reactivity:

Halogenation

Bromination with NBS (N-bromosuccinimide) selectively substitutes the thiophene at the 2-position, forming 1-(benzylsulfonyl)-4-(2-bromothiophen-3-yl)piperidine .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C | 2-Bromo-thiophene derivative | 45% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups to the thiophene ring . For example, coupling with phenylboronic acid forms a biaryl product .

Reduction of Sulfonamide

Catalytic hydrogenation (H₂, Pd/C) reduces the sulfonamide to a thioether, yielding 1-(benzylthio)-4-(thiophen-3-yl)piperidine.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Thioether derivative | 80% |

Oxidation of Thiophene

Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thiophene to a sulfoxide, though overoxidation to sulfone is observed under prolonged conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide-based compounds, including derivatives of piperidine. For instance, compounds similar to 1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine have demonstrated cytotoxic effects against various cancer cell lines. In particular, piperazine derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .

Table 1: Cytotoxic Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 10ec | BT-474 | 0.99 | Tubulin polymerization inhibition |

| XRP44X | Various | 2.3 | Colchicine binding site inhibition |

| AK301 | MCF-7 | TBD | Induction of apoptosis |

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that piperidine derivatives can act as muscarinic receptor antagonists, which are beneficial in managing conditions like Alzheimer's disease and Lewy Body dementia . The modulation of neurotransmitter systems through such compounds may alleviate cognitive deficits associated with these disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of sulfonamide-based piperazine derivatives, compound 10ec was found to exhibit high cytotoxicity against the BT-474 breast cancer cell line. The study employed various assays to confirm the mechanism of action, including flow cytometry and colony formation assays, indicating that the compound effectively induced apoptosis through cell cycle arrest .

Case Study 2: Neurological Applications

A patent study on related piperidine derivatives revealed their efficacy as muscarinic receptor antagonists for treating neurological disorders. These compounds were shown to improve cognitive function in preclinical models, suggesting that similar structures could be developed for therapeutic use against cognitive decline .

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The benzylsulfonyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogues in AMPA Receptor Modulation

LY392098 (N-(2-(4-(thiophen-3-yl)phenyl)propyl)propane-2-sulfonamide):

- Structural Similarities : Both compounds contain a sulfonamide group and a thiophen-3-yl moiety.

- Key Differences : LY392098 lacks the piperidine ring and instead features a propane sulfonamide chain. This structural variation may influence receptor binding kinetics.

- Activity : LY392098 is a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission. The piperidine core in the target compound could offer distinct conformational advantages for receptor interaction .

CX546 (1-(1,4-benzodioxan-6-ylcarbonyl)piperidine):

- Structural Similarities : Shares a piperidine backbone.

- Key Differences : CX546 has a benzodioxan-carbonyl substituent instead of benzylsulfonyl and thiophene.

- Activity : CX546 enhances AMPA receptor currents by slowing deactivation, suggesting that the sulfonyl group in the target compound might alter this mechanism .

Sulfonyl-Substituted Piperidine Derivatives

1-(Phenylsulfonyl)piperidine :

- Structural Similarities : Contains a sulfonyl group directly attached to piperidine.

- Key Differences : The phenyl group lacks the methylene bridge present in the benzylsulfonyl group of the target compound.

- Activity : Reported under Biological Activity Code 1012 (exact activity unspecified), this compound highlights how substituent bulkiness (benzyl vs. phenyl) may affect potency .

1-(p-Tolylsulfonyl)piperidine :

- Structural Similarities : Features a sulfonyl group with a para-methylphenyl substituent.

- Key Differences : The methyl group introduces steric hindrance compared to the benzyl group.

- Activity : Biological Activity Code 1017 suggests slightly enhanced activity over phenylsulfonyl derivatives, possibly due to improved hydrophobic interactions .

Natural Piperidine Alkaloids

(±)-Erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine :

- Structural Similarities : Piperidine core with a long-chain acyl substituent.

- Key Differences : The natural compound has a hydroxylated acyl chain instead of sulfonyl and thiophene groups.

- Activity : Isolated from Piper nigrum roots, this compound is used traditionally for sleep improvement, contrasting with the synthetic target compound’s presumed neurological applications .

Structural and Functional Analysis Table

| Compound Name | Substituents | Core Structure | Key Functional Groups | Biological Activity/Application | Source |

|---|---|---|---|---|---|

| 1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine | Benzylsulfonyl (C6H5CH2SO2), Thiophen-3-yl | Piperidine | Sulfonamide, Thiophene | Potential AMPA modulation (theoretical) | Synthetic |

| LY392098 | Propane sulfonamide, Thiophen-3-yl | Alkyl chain | Sulfonamide, Thiophene | AMPA receptor modulation | Synthetic |

| 1-(Phenylsulfonyl)piperidine | Phenylsulfonyl (C6H5SO2) | Piperidine | Sulfonamide | Biological Activity Code 1012 | Synthetic |

| (±)-Erythro-1-(oxo-...-piperidine | Oxo-decaenyl, Dihydroxy | Piperidine | Acyl, Hydroxyl | Traditional sleep aid | Natural |

Key Findings and Implications

Thiophene Contribution : The thiophen-3-yl group could mimic aromatic residues in receptor binding sites, similar to LY392098’s thiophene moiety .

Piperidine Flexibility : The piperidine ring’s conformational freedom may allow optimal positioning of substituents for receptor interaction, contrasting with rigid analogs like CX546 .

Biological Activity

1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzylsulfonyl group and a thiophene moiety. This unique structure is believed to contribute to its diverse biological activities. The molecular formula is CHNOS, and it possesses a molecular weight of 253.33 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter metabolism, particularly in cholinergic transmission. This inhibition can enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease .

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, studies show that certain benzylpiperidine derivatives can alleviate memory deficits by potentiating cholinergic transmission .

Antimicrobial Properties

The compound's antibacterial properties have been evaluated against various bacterial strains. In vitro studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Antiviral Activity

In addition to antibacterial effects, derivatives of piperidine have shown antiviral properties against several viruses, including HSV-1 (Herpes Simplex Virus) and CVB-2 (Coxsackievirus B2). These activities suggest potential therapeutic applications in treating viral infections .

Study on AChE Inhibition

A comparative study involving N-benzylpiperidines demonstrated that structural modifications could enhance AChE inhibition, leading to improved cognitive outcomes in animal models. The study utilized a CoMFA (Comparative Molecular Field Analysis) approach to correlate structural features with biological activity, revealing critical steric and electronic factors influencing efficacy .

Antimicrobial Screening

In a recent study, synthesized compounds bearing piperidine moieties were screened for antibacterial activity. The results highlighted that several derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with IC values significantly lower than those of standard antibiotics .

Summary of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Anticholinesterase | Acetylcholinesterase (AChE) | Moderate to high inhibition |

| Antimicrobial | Various bacterial strains | Moderate to strong activity |

| Antiviral | HSV-1, CVB-2 | Moderate protection |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(benzylsulfonyl)-4-(thiophen-3-yl)piperidine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

- Sulfonylation : Reaction of the piperidine nitrogen with benzylsulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .

- Thiophene Coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the thiophen-3-yl group at the 4-position of piperidine .

- Purification : Recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodology :

- NMR : H and C NMR to verify substitution patterns (e.g., benzylsulfonyl vs. thiophene protons) .

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., CHNOS) .

- X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Data :

- Solubility : Moderate in DMSO (>10 mM), low in aqueous buffers (<0.1 mM). Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

- Stability : Stable at −20°C for >6 months. Degrades in acidic conditions (pH <3) due to sulfonamide cleavage .

Advanced Research Questions

Q. What strategies can address synthetic challenges such as steric hindrance during sulfonylation or thiophene coupling?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to temporarily shield the piperidine nitrogen during thiophene coupling .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) for efficient cross-coupling under inert atmospheres .

Q. How does the benzylsulfonyl-thiophene-piperidine scaffold influence biological activity in kinase inhibition assays?

- Mechanistic Insights :

- The sulfonamide group acts as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets (e.g., EGFR, VEGFR) .

- Thiophene’s π-π stacking with aromatic residues (e.g., Phe in kinases) improves selectivity .

- Data : IC values range from 0.1–5 μM in kinase assays, with potency dependent on substituent orientation .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s anti-inflammatory or anticancer potential?

- Experimental Design :

- In Vitro :

- Cell viability assays (MTT) on cancer lines (e.g., MCF-7, A549) .

- ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- In Vivo :

- Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor growth inhibition .

- Pharmacokinetic studies (e.g., IV/PO dosing) to determine bioavailability and half-life .

Q. How do structural modifications (e.g., fluorination or heterocycle replacement) impact ADME properties?

- SAR Analysis :

- Fluorination : Introducing CF at the benzyl group increases metabolic stability (CYP3A4 resistance) but reduces solubility .

- Heterocycle Swap : Replacing thiophene with pyridine lowers LogP (improved hydrophilicity) but weakens target binding .

- Data : LogP values range from 2.5–4.2, correlating with membrane permeability in Caco-2 assays .

Data Contradictions and Resolution

- Synthetic Yield Variability : Yields reported for thiophene coupling range from 45–85% due to competing side reactions (e.g., homocoupling). Resolution: Use excess boronic acid (1.5 eq) and degassed solvents .

- Biological Activity Discrepancies : Some studies report nM-level activity in kinase assays, while others show μM-range. Likely due to assay conditions (e.g., ATP concentration). Standardize protocols using Z’-factor validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.